molecular formula C15H12N2O2 B062882 2-(3,4-Diaminophenyl)chromen-4-one CAS No. 170804-63-4

2-(3,4-Diaminophenyl)chromen-4-one

Cat. No.: B062882
CAS No.: 170804-63-4
M. Wt: 252.27 g/mol
InChI Key: JXLWTFVAFWWENR-UHFFFAOYSA-N
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Description

2-(3,4-Diaminophenyl)chromen-4-one is a chromenone derivative characterized by a fused benzopyran-4-one core substituted at the 2-position with a 3,4-diaminophenyl group. Chromenones (4H-chromen-4-ones) are oxygen-containing heterocycles with a ketone group at position 4, making them structurally distinct from coumarins (2H-chromen-2-ones). The diaminophenyl substituent introduces two primary amino groups (-NH₂) at the 3- and 4-positions of the phenyl ring, conferring unique electronic and steric properties. This substitution pattern differentiates it from hydroxylated analogs like luteolin (2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one), where phenolic -OH groups dominate .

Properties

CAS No.

170804-63-4

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-(3,4-diaminophenyl)chromen-4-one

InChI

InChI=1S/C15H12N2O2/c16-11-6-5-9(7-12(11)17)15-8-13(18)10-3-1-2-4-14(10)19-15/h1-8H,16-17H2

InChI Key

JXLWTFVAFWWENR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)N)N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)N)N

Synonyms

4H-1-Benzopyran-4-one,2-(3,4-diaminophenyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Solubility: The diaminophenyl derivative is likely more soluble in acidic media due to protonation of -NH₂ groups, whereas luteolin’s -OH groups enhance solubility in polar solvents at high pH.
  • Reactivity: Amino groups can participate in nucleophilic reactions (e.g., Schiff base formation), unlike hydroxylated analogs, which may undergo oxidation or glycosylation.

Comparative Insights :

  • Antimicrobial Potential: The propyl-substituted chromenone in showed efficacy against microbial strains, likely due to hydrophobic interactions from the alkyl chain. The diaminophenyl analog’s -NH₂ groups might target microbial enzymes or nucleic acids.
  • Antioxidant Capacity: Luteolin’s -OH groups enable electron donation for radical neutralization, a feature absent in the diaminophenyl derivative. However, the latter’s amino groups could exhibit redox activity under specific conditions.

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